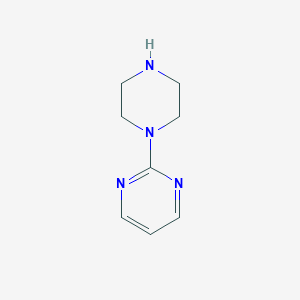

1-(2-Pyrimidinyl)piperazine

説明

metabolite of buspirone; structure given in first source

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-piperazin-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4/c1-2-10-8(11-3-1)12-6-4-9-5-7-12/h1-3,9H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRBFGEHILMYPTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00864967 | |

| Record name | 2-(Piperazin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20980-22-7, 125523-53-7 | |

| Record name | 1-(2-Pyrimidinyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20980-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Pyrimidinyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020980227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kampirone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125523537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Piperazin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(piperazin-1-yl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.107 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(2-PYRIMIDINYL)PIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3B5B38F56 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 2 1 Piperazinyl Pyrimidine

Established Synthetic Pathways for 2-(1-Piperazinyl)pyrimidine

The most conventional and widely utilized method for synthesizing 2-(1-piperazinyl)pyrimidine involves the nucleophilic substitution of a leaving group on the pyrimidine (B1678525) ring with piperazine (B1678402).

Reaction of 2-Chloro-4,6-disubstituted-pyrimidines with Piperazine

The foundational approach to synthesizing the 2-(1-piperazinyl)pyrimidine core involves the reaction of a 2-chloropyrimidine (B141910) with piperazine. prepchem.comprepchem.com This nucleophilic aromatic substitution reaction is typically carried out by heating a mixture of 2-chloropyrimidine and an excess of anhydrous piperazine in a suitable solvent, such as absolute ethanol, at reflux for an extended period. prepchem.com The use of an excess of piperazine serves both as the nucleophile and as a base to neutralize the hydrochloric acid formed during the reaction.

Another established procedure involves the reaction of 2-chloro-4,6-disubstituted-pyrimidines with piperazine and a base like potassium carbonate in water. chemicalbook.com The mixture is stirred at a controlled temperature, and upon cooling, the byproduct, 1,4-bis(pyrimidyl)piperazine, can be filtered off. chemicalbook.com

Optimization and Yield Enhancement Strategies

While straightforward, the direct reaction between 2-chloropyrimidine and piperazine can be hampered by the formation of byproducts and the high cost of starting materials, making it less economically viable for large-scale production. tandfonline.com To address these challenges, various optimization strategies have been developed.

One approach focuses on a four-step process that begins with the reaction of piperazine with sulfuric acid and cyanamide (B42294) to produce 2-(1-piperazinyl) amidine. tandfonline.com This intermediate is then reacted with 1,1,3,3-tetramethoxypropane (B13500) and hydrochloric acid. tandfonline.com The resulting product is purified by conversion to its oxalate (B1200264) salt, which facilitates the removal of impurities. tandfonline.comnih.gov Finally, the free base of 2-(1-piperazinyl)pyrimidine is obtained by treatment with ammonia. tandfonline.comnih.gov This optimized process has been reported to achieve a purity of over 99% and reduce production costs by 25–30%. nih.gov

The table below outlines the yield and purity improvements at different stages of this optimized synthesis.

| Stage | Product | Yield | Purity |

| 1 | 2-(1-Piperazinyl) amidine | 83% | >90% |

| 2 | 2-(Piperazin-1-yl) pyrimidine | 47% | ~90% |

| 3 | Oxalate Salt | 85% | 98% |

| 4 | Final Product (Free Base) | - | >99% |

Advanced Catalytic Approaches in 2-(1-Piperazinyl)pyrimidine Synthesis

The development of catalytic methods has provided more efficient and versatile routes to 2-(1-piperazinyl)pyrimidine and its derivatives.

Palladium-Catalyzed Cross-Coupling Protocols for Analogues

Palladium catalysis has emerged as a powerful tool for constructing C-N bonds, offering a modular approach to a wide array of highly substituted piperazines and related nitrogen heterocycles. acs.org These reactions typically proceed under mild conditions with good to excellent yields. acs.org One such method involves the palladium-catalyzed decarboxylative cyclization of propargyl carbonates with bis-nitrogen nucleophiles like diamine derivatives. acs.org

Research has demonstrated the use of palladium complexes to catalyze the synthesis of piribedil, a 2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-pyrimidine, showcasing the applicability of this approach for creating complex analogues. researchgate.net Furthermore, palladium-catalyzed methods have been developed for the asymmetric hydrogenation of pyrazines, providing access to chiral piperazin-2-ones, which can be converted to chiral piperazines. rsc.org Microwave-assisted palladium-catalyzed synthesis has also been explored for producing pyrazole-fused heterocycles, including pyrazolo[1,5-a]pyrimidines, under solvent-free conditions, significantly accelerating reaction times and improving yields. rsc.org

Derivatization Strategies and Analogue Synthesis of 2-(1-Piperazinyl)pyrimidine

The 2-(1-piperazinyl)pyrimidine scaffold serves as a versatile building block for the synthesis of a wide range of derivatives with potential biological activities.

Synthesis of Pyrimidine-Piperazine Hybrid Scaffolds

The combination of a pyrimidine ring with a piperazine moiety within a single molecular framework has been shown to enhance biological activity. researchgate.net Various design methods have been developed for constructing these hybrid scaffolds by coupling substituted piperazines at different positions on the pyrimidine ring. researchgate.net

For instance, chrysin-based pyrimidine-piperazine hybrids have been synthesized and evaluated for their antimicrobial properties. nih.gov Another strategy involves the synthesis of molecular hybrids of s-triazine and piperazine, which have been investigated for their potential as anti-Alzheimer's agents. rsc.org The synthesis of these hybrid molecules often involves multi-step reactions, starting from core structures and adding functional groups through various chemical transformations.

Incorporation of Varied Moieties for Novel Derivatives

The 2-(1-piperazinyl)pyrimidine scaffold is a versatile building block in medicinal chemistry, lending itself to a wide range of chemical modifications. guidechem.com Researchers have explored numerous synthetic pathways to introduce diverse functional groups and complex molecular fragments onto both the pyrimidine and piperazine rings. These modifications aim to modulate the physicochemical and pharmacological properties of the parent compound, leading to the generation of extensive libraries of novel derivatives for various research applications. mdpi.comresearchgate.net

The primary strategies for derivatization involve reactions at two key locations: the unsubstituted positions on the pyrimidine ring and the secondary amine of the piperazine moiety.

Modification of the Pyrimidine Ring

One common approach to creating novel derivatives is by starting with a substituted pyrimidine ring before its coupling with piperazine. A prevalent method involves the reaction of substituted 2-chloropyrimidines with piperazine. chemicalbook.com For instance, derivatives with aryl and thiophenyl groups at the 4- and 6-positions of the pyrimidine ring have been synthesized. This process typically begins with the Claisen-Schmidt condensation of 2-acetylthiophene (B1664040) with various aromatic aldehydes to form chalcones. nih.gov These chalcones are then cyclized with thiourea (B124793) to yield 4-substituted-6-(thiophen-2-yl)pyrimidine-2-thiols, which are subsequently methylated to form 4-substituted-2-(methylsulfanyl)-6-(thiophen-2-yl)pyrimidines. nih.gov Finally, refluxing these intermediates with N-substituted piperazines in the presence of a base like potassium hydroxide (B78521) displaces the methylsulfanyl group to yield the desired 2-(1-piperazinyl)pyrimidine derivatives. nih.gov

Another strategy involves the condensation of 1-aryl-3-(dimethylamino)prop-2-en-1-one intermediates with 4-(tert-butoxycarbonyl)piperazine-1-carboxamidine. unica.it This reaction, followed by deprotection, yields 1-(4-arylpyrimidin-2-yl)piperazines, effectively introducing an aryl moiety at the 4-position of the pyrimidine ring. unica.it

Furthermore, more complex substituents can be introduced. For example, 2-(1-piperazinyl)-5-[1-(4-chlorophenyl)-2-phenylethyl]-4,6-dichloropyrimidine has been synthesized using organozinc reagents, demonstrating the feasibility of incorporating bulky diarylethyl groups onto the pyrimidine core. researchgate.net

Table 1: Synthesis of Pyrimidine-Modified Derivatives

| Starting Material | Reagent(s) | Moiety Incorporated | Product Example | Reference |

|---|---|---|---|---|

| 4-(4-Methoxyphenyl)-2-(methylsulfanyl)-6-(thiophen-2-yl)pyrimidine | N-phenylpiperazine, KOH | 4-Methoxyphenyl, Thiophen-2-yl, 4-Phenylpiperazinyl | 4-(4-Methoxyphenyl)-2-(4-phenylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidine | nih.gov |

| 1-(4-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one | 4-(tert-Butoxycarbonyl)piperazine-1-carboxamidine; TFA | 4-Bromophenyl | 1-(4-(4-Bromophenyl)pyrimidin-2-yl)piperazine | unica.it |

Modification of the Piperazine Ring

The secondary amine of the piperazine ring is a prime site for introducing a vast array of molecular diversity. Standard N-alkylation and N-acylation reactions are commonly employed to attach various side chains.

For example, the direct reaction of 2-(1-piperazinyl)pyrimidine with substituted benzyl (B1604629) halides can introduce benzyl moieties. This has been used to synthesize compounds like 2-[4-(3-nitrobenzyl)-1-piperazinyl]pyrimidine. ontosight.ai

More complex chains can also be appended. A series of derivatives were synthesized by first reacting 2-(1-piperazinyl)pyrimidine with 2-chloroacetyl chloride to form an amide intermediate. nih.gov This intermediate was then reacted with various dithiocarbamates, which were themselves prepared from substituted piperazines and carbon disulfide, to yield 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioate derivatives. nih.gov This multi-step process allows for the incorporation of a second piperazine ring linked by an oxoethyl carbodithioate moiety.

Table 2: Synthesis of Piperazine-Modified Derivatives

| Starting Material | Reagent(s) | Moiety Incorporated | Product Example | Reference |

|---|---|---|---|---|

| 2-(1-Piperazinyl)pyrimidine | 3-Nitrobenzyl bromide | 3-Nitrobenzyl | 2-[4-(3-Nitrobenzyl)-1-piperazinyl]pyrimidine | ontosight.ai |

| 2-(1-Piperazinyl)pyrimidine | 1. 2-Chloroacetyl chloride 2. Potassium 4-benzylpiperazine-1-carbodithioate | 2-Oxoethyl 4-benzylpiperazine-1-carbodithioate | 2-[4-(Pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-benzylpiperazine-1-carbodithioate | nih.gov |

Fused Ring Systems and Other Modifications

Beyond simple substitutions, the 2-(1-piperazinyl)pyrimidine framework can be integrated into larger, fused heterocyclic systems. Research has demonstrated the synthesis of 2-(1-piperazinyl)-5,6-polymethylenepyrimidines. nih.govjst.go.jp These compounds, where a cycloalkane ring is fused to the pyrimidine ring at the 5- and 6-positions, are prepared from the corresponding 2-chloro-5,6-polymethylenepyrimidines and piperazine. This approach effectively combines the piperazinylpyrimidine core with a saturated carbocyclic system. nih.govjst.go.jp

The versatility of the core scaffold allows for the creation of a wide spectrum of novel molecules with tailored structures for chemical and biological exploration. wikipedia.org

Pharmacological Characterization and Molecular Mechanisms of Action of 2 1 Piperazinyl Pyrimidine

Neuropharmacological Activities of 2-(1-Piperazinyl)pyrimidine

The neuropharmacological effects of 2-(1-piperazinyl)pyrimidine are primarily defined by its interactions with specific neurotransmitter receptors and its subsequent modulation of synaptic activity.

Receptor Binding and Antagonist Profile

The compound exhibits a distinct profile of binding to and acting upon key receptors within the central nervous system, notably adrenergic and serotonergic receptors.

2-(1-Piperazinyl)pyrimidine is a well-established antagonist of α2-adrenergic receptors (α2-ARs). caymanchem.comwikipedia.org This antagonism is a key feature of its pharmacological identity. Research has shown that the α2-adrenoceptor antagonist activity of azapirone drugs is mediated by this common metabolite. caymanchem.com The compound competitively blocks presynaptic α2-adrenoceptors, which are autoreceptors that typically inhibit the release of noradrenaline. nih.govwikipedia.org By blocking these receptors, 2-(1-piperazinyl)pyrimidine effectively increases noradrenergic neurotransmission. nih.govwikipedia.org

In studies using rat brain synaptosomes, 2-(1-piperazinyl)pyrimidine demonstrated its antagonist properties by producing a parallel shift to the right in the inhibition curves of noradrenaline, indicating competitive antagonism. nih.gov The affinity of the compound for these receptors has been quantified in various studies.

| Parameter | Value | System/Tissue |

| pA2 | 6.8 | Rat brain synaptosomes (on noradrenergic terminals) |

| pA2 | 7.3 | Rat brain synaptosomes (on serotonergic terminals) |

| Ki | 7.3–40 nM | α2-adrenergic receptor |

This table presents the binding affinity and antagonist potency of 2-(1-Piperazinyl)pyrimidine at α2-adrenergic receptors based on published research findings. caymanchem.comwikipedia.orgnih.gov

In addition to its potent α2-adrenergic antagonism, 2-(1-piperazinyl)pyrimidine also interacts with serotonin (B10506) receptors, specifically the 5-HT1A subtype. wikipedia.org However, its activity at this receptor is distinct from its action at α2-ARs. It is characterized as a partial agonist at 5-HT1A receptors. wikipedia.org The affinity of 2-(1-piperazinyl)pyrimidine for the 5-HT1A receptor is considerably lower than its affinity for the α2-adrenergic receptor. wikipedia.org

| Parameter | Value | Receptor |

| Ki | 414 nM | 5-HT1A |

| Emax | 54% | 5-HT1A |

This table summarizes the binding affinity (Ki) and intrinsic activity (Emax) of 2-(1-Piperazinyl)pyrimidine at the 5-HT1A serotonin receptor. wikipedia.org

The interaction with 5-HT1A receptors is significant as it contributes to the compound's modulation of synaptic transmission in specific brain regions like the hippocampus. caymanchem.com

Modulation of Neurotransmission

The receptor binding activities of 2-(1-piperazinyl)pyrimidine translate into direct effects on synaptic function and neurotransmitter release.

Research has demonstrated that 2-(1-piperazinyl)pyrimidine can modulate excitatory synaptic transmission in the hippocampus. caymanchem.com Specifically, it has been shown to reduce the amplitude of electrically stimulated excitatory post-synaptic potentials (EPSPs) in the CA1 region of the rat hippocampus. caymanchem.com This depressive effect on synaptic transmission is directly linked to its activity at 5-HT1A receptors. caymanchem.com

Studies have confirmed this mechanism by showing that the reduction in EPSP amplitude caused by 2-(1-piperazinyl)pyrimidine can be blocked by the administration of a selective 5-HT1A receptor antagonist, such as spiroxatrine. caymanchem.com This finding underscores the functional role of the compound's serotonergic activity in modulating hippocampal synaptic plasticity.

As a potent α2-adrenoceptor antagonist, 2-(1-piperazinyl)pyrimidine has a significant influence on noradrenergic neurotransmission. nih.gov Presynaptic α2-adrenoceptors on noradrenergic nerve terminals function as autoreceptors, meaning their activation by noradrenaline inhibits further release of the neurotransmitter. nih.govwikipedia.org

By blocking these autoreceptors, 2-(1-piperazinyl)pyrimidine prevents this negative feedback mechanism. nih.gov The consequence of this action is an enhanced release of noradrenaline from presynaptic terminals. nih.gov This was demonstrated in studies on rat cerebral cortex synaptosomes, where the compound antagonized the inhibitory effect of noradrenaline on its own K+-evoked release. nih.gov This mechanism is a cornerstone of the compound's neuropharmacological profile.

Antiviral Mechanisms of 2-(1-Piperazinyl)pyrimidine and its Derivatives

The emergence and re-emergence of viral diseases necessitate the development of novel antiviral therapeutics. Derivatives of 2-(1-piperazinyl)pyrimidine have shown promise in this area, particularly against Chikungunya virus (CHIKV), a mosquito-borne alphavirus. asm.orgnih.gov

Inhibition of Viral Capping Machinery (e.g., Chikungunya Virus nsP1)

A crucial target for antiviral drug development is the viral RNA capping machinery, which is essential for viral replication and evasion of the host immune system. nih.gov In alphaviruses like CHIKV, the nonstructural protein 1 (nsP1) possesses methyltransferase (MTase) and guanylyltransferase (GTase) activities required for the formation of the 5' cap on viral RNA. nih.govasm.org

Derivatives of 2-(1-piperazinyl)pyrimidine, specifically 2-(4-(phenylsulfonyl)piperazine-1-yl)pyrimidine analogues, have been identified as potent inhibitors of CHIKV replication. nih.govnih.gov These compounds are thought to exert their antiviral effect by targeting the nsP1 enzyme. nih.govasm.orgcore.ac.uk Docking studies suggest that these inhibitors bind to the S-adenosyl-L-methionine (SAM) binding site within the nsP1 protein, thereby interfering with its capping function. nih.gov The inhibition of this critical step in the viral life cycle prevents the production of viable viral particles.

Antimicrobial Modalities of 2-(1-Piperazinyl)pyrimidine Derivatives

In addition to their antiviral properties, derivatives of 2-(1-piperazinyl)pyrimidine have also been investigated for their antibacterial activity.

Selective Inhibition of Specific Bacterial Strains (e.g., Corynebacterium xerosis)

Research has demonstrated that certain 2-(1-piperazinyl)-4,6-dichloropyrimidine derivatives exhibit selective inhibitory activity against specific bacterial species. semanticscholar.orgresearchgate.netnih.gov Notably, these compounds have shown significant selectivity against Corynebacterium xerosis, a bacterium commonly found on human skin. semanticscholar.orgresearchgate.netnih.govresearchgate.net This selectivity suggests the potential for developing targeted antibacterial agents that could minimize the disruption of the natural microbiome. The precise mechanism of this selective inhibition is an area of ongoing investigation.

Metabolic Pathways and Pharmacodynamic Implications of 2-(1-Piperazinyl)pyrimidine

Cytochrome P450-Mediated Metabolism (e.g., CYP3A4)

The cytochrome P450 (CYP) system is a major pathway for the metabolism of foreign compounds in the body. Studies have shown that 2-(1-piperazinyl)pyrimidine is a substrate for CYP enzymes, particularly CYP3A4. caymanchem.comnih.govnih.gov Furthermore, some piperazine-containing compounds, including a derivative of 2-(1-piperazinyl)pyrimidine, have been identified as mechanism-based inactivators of CYP3A4. nih.govnih.gov This means they are not only metabolized by the enzyme but also form a reactive intermediate that can covalently bind to and inactivate the enzyme. Such interactions can have significant implications for drug-drug interactions when co-administered with other drugs metabolized by CYP3A4. In vitro experiments have also implicated CYP2D6 in the metabolism of a derivative of 2-(1-piperazinyl)pyrimidine. sigmaaldrich.com

Structure Activity Relationship Sar Studies of 2 1 Piperazinyl Pyrimidine and Its Analogues

Elucidation of Structural Determinants for Pharmacological Potency

The pharmacological profile of 2-(1-piperazinyl)pyrimidine derivatives can be significantly altered by chemical modifications at various positions of the pyrimidine (B1678525) and piperazine (B1678402) rings. These modifications influence the molecule's interaction with biological targets, thereby affecting its efficacy and selectivity.

Impact of N-Substitution on Pyrimidine Ring for Antiviral Efficacy

Research into novel inhibitors of the Chikungunya virus (CHIKV) has highlighted the critical role of the substitution pattern on the pyrimidine ring for antiviral activity. nih.govacs.org Systematic structural variations of a lead compound, N-ethyl-6-methyl-2-(4-(4-fluorophenylsulfonyl)piperazine-1-yl)pyrimidine-4-amine, have demonstrated that the positioning of nitrogen atoms within the pyrimidine ring is a key determinant of antiviral potency. nih.gov

Studies investigating the optimal placement of nitrogen atoms revealed that shifting the nitrogen from the R1/3 position to the R1/2 position led to an enhancement in antiviral activity. acs.org Furthermore, the presence of a methyl group on the pyrimidine ring was found to be important for maintaining this activity. The combination of these favorable modifications resulted in compounds with significantly improved antiviral efficacy against CHIKV. nih.govacs.org For instance, the strategic repositioning of a nitrogen atom in the pyrimidine ring of a lead compound resulted in an analogue with improved antiviral activity. acs.org

The antiviral activity of these compounds is often quantified by the half-maximal effective concentration (EC₅₀), which represents the concentration of a drug that is required for 50% of its maximum effect. A lower EC₅₀ value indicates a more potent compound.

Table 1: Antiviral Efficacy (EC₅₀) of 2-(1-Piperazinyl)pyrimidine Analogues with Pyrimidine Ring Modifications

| Compound | Pyrimidine Ring Substitution | EC₅₀ (µM) against CHIKV acs.org |

| Lead Compound (1) | N-ethyl-6-methyl-4-amine | 8.68 |

| Analogue 9a | N-ethyl-6-methyl-2-amine | Improved Activity |

| Analogue 10 | 4-cyclopropylamine-6-methyl | Decreased Activity |

| Analogue 11b | 4-ethylamine (no methyl group) | Decreased Activity |

Data sourced from studies on Chikungunya virus inhibitors. acs.org

Influence of Piperazine Substituents on Antibacterial Properties

The piperazine moiety is a common feature in many antibacterial agents, and its substitution pattern plays a pivotal role in determining the antibacterial spectrum and potency. apjhs.comamazonaws.com While direct SAR studies on the antibacterial properties of 2-(1-piperazinyl)pyrimidine are not extensively detailed in the provided context, the broader literature on piperazine derivatives offers valuable insights.

The introduction of different substituents on the second nitrogen atom of the piperazine ring can significantly modulate the antibacterial activity. For example, studies on various piperazine derivatives have shown that the nature of the substituent can influence the compound's ability to penetrate bacterial cell walls and interact with intracellular targets. apjhs.commdpi.com

Research on piperazine derivatives of other heterocyclic systems has demonstrated that:

Piperazine derivatives containing an imidazole (B134444) moiety have shown better antibacterial and antifungal activity compared to those with a triazole moiety. japsonline.com

N-substituted piperazinyl derivatives with a benzylthio-1,3,4-thiadiazole moiety have been found to inhibit bacterial protein biosynthesis. mdpi.com

For chitosan (B1678972) derivatives, the presence of di-quaternary trimethylpiperazine substituents was shown to contribute to antibacterial activity. researchgate.net

These findings suggest that the antibacterial efficacy of 2-(1-piperazinyl)pyrimidine analogues could be optimized by strategic substitution on the piperazine ring.

Differential Receptor Affinity Based on Piperazine vs. Piperidine (B6355638) Moieties

The replacement of the piperazine ring with a piperidine moiety can lead to significant changes in receptor binding affinity and functional activity. chemrxiv.orgnih.gov This is attributed to the difference in the basicity and hydrogen bonding capacity of the two rings, with piperazine having a second nitrogen atom.

In the context of dopamine (B1211576) D2-like receptors, piperazine and piperidine ring moieties have been shown to produce differential effects on downstream signaling pathways. chemrxiv.org For instance, the substitution of a piperazine with a piperidine in a series of D4 receptor antagonists altered the functional response of the compounds. chemrxiv.org

Similarly, in studies on histamine (B1213489) H3 and sigma-1 (σ1) receptors, the piperidine moiety was identified as a critical structural element for dual H3/σ1 receptor activity. nih.gov While replacing the piperazine with a piperidine did not significantly affect the affinity for the H3 receptor, it dramatically increased the affinity for the σ1 receptor. nih.gov Conversely, other research has shown that substituting a morpholine (B109124) group with piperidine or substituted piperidines can significantly improve σ1 receptor binding affinity and selectivity over the σ2 receptor. acs.org

Table 2: Comparative Receptor Affinity of Piperazine vs. Piperidine Analogues

| Compound Pair | Moiety | hH₃R Kᵢ (nM) nih.gov | σ₁R Kᵢ (nM) nih.gov |

| Compound 4 | Piperazine | 3.17 | 1531 |

| Compound 5 | Piperidine | 7.70 | 3.64 |

Kᵢ (inhibition constant) is an indication of the binding affinity of a compound to a receptor. A lower Kᵢ value indicates a higher binding affinity.

Effects of Aromatic Substituents on Adrenergic Receptor Binding

The nature and position of substituents on an aromatic ring attached to the piperazine moiety can significantly influence the binding affinity of 2-(1-piperazinyl)pyrimidine derivatives for adrenergic receptors. chalcogen.rotandfonline.com These substituents can affect the electronic properties and steric interactions of the ligand with the receptor's binding pocket.

Molecular modeling studies of arylpiperazine ligands at the α1A adrenergic receptor have indicated that electron-activating groups, such as a methoxy (B1213986) (-OMe) group, on the aromatic ring can enhance binding affinity. chalcogen.ro These groups increase the electron density of the aromatic ring, which can lead to more stable interactions with aromatic amino acid residues in the receptor's binding pocket. chalcogen.ro

Furthermore, research on α2-adrenoceptor antagonists has suggested that bulky aromatic substituents rich in π electrons may increase electrostatic interactions within the binding pocket. tandfonline.com It has also been noted that an ortho-methoxyphenyl group on the piperazine moiety appears to be a privileged substituent for high affinity at the α1A receptor. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR) and Molecular Modeling of 2-(1-Piperazinyl)pyrimidine Derivatives

Quantitative Structure-Activity Relationship (QSAR) and molecular modeling are powerful computational tools used to understand the relationship between the chemical structure of a compound and its biological activity. mdpi.comresearchgate.net These methods are widely employed in the study of 2-(1-piperazinyl)pyrimidine derivatives to guide the design of new analogues with improved potency and selectivity. nih.govresearchgate.net

QSAR studies involve the development of mathematical models that correlate the physicochemical properties (descriptors) of a series of compounds with their biological activities. researchgate.net For pyrimidine derivatives, descriptors such as lipophilicity have been identified as key drivers of activity in some cases. nih.gov For instance, in a series of 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioate derivatives, in silico data based on Lipinski's rule of five were found to be in accordance with the biological results for MAO-A inhibitory activity. researchgate.netresearchgate.net

Molecular modeling techniques, such as docking studies, are used to predict the binding mode of a ligand within the active site of a biological target. researchgate.net These studies can provide valuable insights into the specific interactions, such as hydrogen bonds and aromatic interactions, that are responsible for the ligand's affinity and selectivity. chalcogen.ronih.gov For example, molecular modeling has been used to investigate the binding of N- and O-arylpiperazinylalkyl pyrimidines to 5-HT₇ and 5-HT₁A receptors, helping to rationalize the observed SAR. nih.gov Similarly, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to other pyrimidine derivatives to identify key structural features for improving biological activities. mdpi.com

Preclinical Efficacy and Therapeutic Potential of 2 1 Piperazinyl Pyrimidine in Disease Models

Anxiolytic-Like Effects in Preclinical Behavioral Models

The 2-(1-piperazinyl)pyrimidine moiety is a well-known pharmacophore present in the chemical structure of several anxiolytic drugs, most notably as an active metabolite of the azapirone class of anxiolytics, such as buspirone. caymanchem.comnih.gov Preclinical studies have substantiated the anxiolytic-like properties of 2-(1-piperazinyl)pyrimidine itself. In one key study using a rat model, the compound demonstrated anxiolytic-like activity in the Vogel punished drinking task, where it increased drinking at doses from 1 to 4 mg/kg. caymanchem.com This effect is thought to be mediated, at least in part, by its antagonist activity at α2-adrenergic receptors. caymanchem.com

Derivatives built upon this core structure have also shown significant promise. For instance, 4,4-dimethyl-1-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl]-2,6-piperidinedione has been identified as having selective anxiolytic activity. google.com Further research into related phenylpiperazine derivatives has also confirmed potent anxiolytic-like properties in various animal models, including the four-plate test in mice and the elevated plus-maze test in rats. plos.org The mechanism for these effects is often linked to interactions with serotonergic receptors, particularly 5-HT1A. caymanchem.complos.orgresearchgate.net

| Compound | Preclinical Model | Species | Key Finding | Reference |

|---|---|---|---|---|

| 2-(1-Piperazinyl)pyrimidine | Vogel Punished Drinking Task | Rat | Increased punished drinking at 1-4 mg/kg, indicating anxiolytic-like activity. | caymanchem.com |

| HBK-14 (a phenylpiperazine derivative) | Four-Plate Test | Mouse | Demonstrated anxiolytic-like effects at 2.5 and 5 mg/kg. | plos.org |

| HBK-14 (a phenylpiperazine derivative) | Elevated Plus Maze (EPM) | Rat | Showed anxiolytic-like activity at 2.5 mg/kg. | plos.org |

| 4,4-dimethyl-1-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl]-2,6-piperidinedione | General pharmacological testing | Not specified | Demonstrates selective anxiolytic properties. | google.com |

Antiviral Efficacy in In Vitro and In Vivo Models

Recent research has highlighted the potential of 2-(1-piperazinyl)pyrimidine derivatives as potent antiviral agents. These efforts have been particularly focused on finding effective treatments for emerging viral diseases with limited therapeutic options.

The Chikungunya virus (CHIKV), a mosquito-transmitted alphavirus, has re-emerged as a significant public health threat, but no specific antiviral drugs are currently available. nih.govacs.org A series of 2-(4-(phenylsulfonyl)piperazine-1-yl)pyrimidine analogues has been identified as a novel class of potent CHIKV inhibitors. nih.govacs.org The initial hit compound, N-ethyl-6-methyl-2-(4-(4-fluorophenylsulfonyl)piperazine-1-yl)pyrimidine-4-amine, showed an EC50 (half-maximal effective concentration) of 8.68 μM. nih.gov

Through structural optimization, researchers developed analogues with significantly improved antiviral activity and reduced cytotoxicity. nih.gov One optimized compound, designated 6a, exhibited a much-improved EC50 value of 3.95 μM and a CC50 (half-maximal cytotoxic concentration) of 260 μM, resulting in a high selectivity index (SI) of over 61. nih.govacs.org Further studies on this class of compounds, known as the CHVB series, have shown potent inhibition of various CHIKV isolates in cell culture. nih.gov The mechanism of action for these compounds has been identified as the inhibition of the viral capping machinery, specifically targeting the nsP1 protein, which is essential for viral RNA replication. nih.govresearchgate.net

| Compound | EC50 (μM) | CC50 (μM) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| Initial Hit Compound (1) | 8.68 | 122 | 14.2 | nih.gov |

| Optimized Compound (6a) | 3.95 | 260 | >61 | nih.gov |

| CHVB-032 | 2.7 | >75 | >27.8 | nih.gov |

| CHVB-066 | 0.45 | 15 | 33.3 | nih.gov |

Antimicrobial Applications and Spectrum of Activity

The pyrimidine (B1678525) and piperazine (B1678402) heterocyclic rings are integral components of many compounds with established antimicrobial properties. nih.govresearchgate.net Consequently, derivatives of 2-(1-piperazinyl)pyrimidine have been synthesized and evaluated for their potential as novel antimicrobial agents.

Research has demonstrated that certain thiophene-substituted pyrimidine derivatives incorporating a piperazine moiety possess significant antibacterial and antifungal activity. nih.govnih.gov In one study, compounds 4b, 4d, 5a, and 5b were reported to show good antibacterial activity at a concentration of 40 μg/ml. nih.gov

More targeted studies have focused on specific, clinically relevant pathogens. For example, the novel compound 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT), which contains a piperazine group, was synthesized and tested against Staphylococcus strains. mdpi.com PNT demonstrated notable antimicrobial activity against Staphylococcus epidermidis, Staphylococcus aureus, and methicillin-resistant S. aureus (MRSA), with Minimum Inhibitory Concentrations (MICs) lower than a related reference compound. mdpi.comresearchgate.net

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference |

|---|---|---|---|

| 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) | Staphylococcus epidermidis | 20 ± 0 | mdpi.com |

| Staphylococcus aureus | 20 ± 0 | mdpi.com | |

| Methicillin-Resistant S. aureus (MRSA) | 20 ± 0 | mdpi.com |

Hypoglycemic Activity of Related 2-(1-Piperazinyl)pyrimidine Derivatives

Derivatives of 2-(1-piperazinyl)pyrimidine have been investigated for their potential in managing diabetes. researchgate.net In a study focused on 2-(1-piperazinyl)-5,6-polymethylenepyrimidine derivatives, 27 different analogues were synthesized and tested for hypoglycemic activity in mice. jst.go.jp The results were promising, with most of the synthesized derivatives demonstrating higher hypoglycemic activity at a dose of 30 mg/kg than the standard antidiabetic drug tolbutamide (B1681337) at a dose of 100 mg/kg. jst.go.jp

Other related heterocyclic structures have also shown potent effects. A series of alkyl- and halo-substituted 8-(1-piperazinyl)imidazo[1,2-a]pyrazines were evaluated for their ability to lower blood glucose in insulin-resistant hyperglycemic mice. nih.govacs.org Several of these compounds, particularly those with methyl substitutions, displayed high affinity for the alpha-2 adrenergic receptor and were potent hypoglycemic agents. nih.gov Furthermore, pyrimidinyl-piperazine carboxamides have been designed as potential α-glucosidase inhibitors, an enzyme involved in carbohydrate digestion, with all tested compounds in one study showing excellent inhibitory effects compared to the standard drug acarbose. researchgate.net

Emerging Therapeutic Applications and Pharmacological Screening

The therapeutic potential of 2-(1-piperazinyl)pyrimidine derivatives extends beyond the areas already detailed. Pharmacological screening has revealed interactions with a variety of biological targets, suggesting a wide range of possible applications.

One notable area is in neuropsychiatry, where a salt of 2-(1-piperazinyl)pyrimidine has been shown to possess a dopaminergic psychotropic action, indicating potential for treating psychosis and depression. google.com In line with this, other novel 1-(2-pyrimidin-2-yl)piperazine derivatives have been synthesized and identified as selective inhibitors of monoamine oxidase (MAO), an important target in antidepressant therapy. nih.gov

The parent compound, 2-(1-piperazinyl)pyrimidine, is an antagonist of α2-adrenergic receptors. caymanchem.com This activity, along with its ability to modulate excitatory synaptic transmission in the hippocampus via 5-HT1A receptors, opens up further avenues for its application in neurological and psychiatric disorders. caymanchem.com The diverse pharmacological profile of this chemical family continues to make it a subject of interest for the discovery of new therapeutic agents.

Advanced Analytical Methodologies for Characterization and Quantitation of 2 1 Piperazinyl Pyrimidine

Spectroscopic and Spectrometric Techniques

Spectroscopic and spectrometric methods are fundamental in the structural elucidation and identification of 2-(1-piperazinyl)pyrimidine. These techniques probe the molecular structure at an atomic and molecular level, offering detailed insights into its composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of 2-(1-piperazinyl)pyrimidine. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule. nih.gov

In ¹H NMR spectroscopy, the chemical shifts, splitting patterns, and integration of the signals are characteristic of the compound's structure. For instance, the protons on the pyrimidine (B1678525) ring typically appear as a triplet and a doublet in the aromatic region of the spectrum. nih.gov The protons of the piperazine (B1678402) ring exhibit signals in the aliphatic region, often as multiplets. nih.gov The specific chemical shifts can be influenced by the solvent used and the presence of any substituents.

Table 1: Representative ¹H NMR and ¹³C NMR Data for 2-(1-Piperazinyl)pyrimidine Derivatives

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment | Reference |

|---|---|---|---|---|

| ¹H | 8.35-8.41 | d | Pyrimidine-H | nih.gov |

| ¹H | 6.51-6.68 | t | Pyrimidine-H | nih.gov |

| ¹H | 2.36-4.35 | m | Piperazine-H | nih.gov |

| ¹³C | 161.46 | s | Pyrimidine-C2 | nih.gov |

| ¹³C | 158.49 | s | Pyrimidine-C4, C6 | nih.gov |

| ¹³C | 110.53 | s | Pyrimidine-C5 | nih.gov |

| ¹³C | 42.96-51.34 | - | Piperazine-C | nih.gov |

Note: Chemical shifts are approximate and can vary based on solvent and specific derivative structure. 'd' denotes doublet, 't' denotes triplet, 'm' denotes multiplet, and 's' denotes singlet.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. sapub.org For 2-(1-piperazinyl)pyrimidine, with a molecular formula of C₈H₁₂N₄, the expected monoisotopic mass is approximately 164.11 g/mol . caymanchem.com

Electron ionization (EI) and electrospray ionization (ESI) are common ionization methods used for the analysis of this compound. nih.govnih.gov In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is a unique fingerprint of the molecule. Common fragmentation pathways for piperazine derivatives involve the cleavage of the piperazine ring. researchgate.net

ESI-MS is a softer ionization technique, often used in conjunction with liquid chromatography (LC-MS). nih.gov It typically produces a protonated molecule [M+H]⁺, which for 2-(1-piperazinyl)pyrimidine would have a mass-to-charge ratio (m/z) of approximately 165.11. nih.gov Tandem mass spectrometry (MS/MS) can be performed on this precursor ion to induce fragmentation and obtain further structural details. nih.gov The fragmentation of the pyrimidine ring itself can also be observed, providing additional confirmation of the structure. researchgate.net

Table 2: Key Mass Spectrometry Data for 2-(1-Piperazinyl)pyrimidine

| Ion | m/z (approximate) | Technique | Significance | Reference |

|---|---|---|---|---|

| [M]⁺ | 164 | GC-MS (EI) | Molecular Ion | nih.gov |

| [M+H]⁺ | 165.1135 | MS/MS | Protonated Molecule | nih.gov |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 2-(1-piperazinyl)pyrimidine displays characteristic absorption bands corresponding to the vibrations of its chemical bonds.

Key expected absorptions include:

C-H stretching: Aromatic C-H stretches from the pyrimidine ring and aliphatic C-H stretches from the piperazine ring. nih.gov

C=N and C=C stretching: Vibrations from the pyrimidine ring. nih.gov

C-N stretching: Vibrations from the piperazine and pyrimidine rings. nih.gov

N-H stretching: If the piperazine nitrogen is not fully substituted, a characteristic N-H stretch will be observed.

The specific wavenumbers of these absorptions can help to confirm the presence of the pyrimidine and piperazine moieties within the molecule. For example, Attenuated Total Reflectance (ATR) IR spectra have been recorded for this compound. nih.gov

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating 2-(1-piperazinyl)pyrimidine from impurities and for determining its purity. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of 2-(1-piperazinyl)pyrimidine. Reversed-phase HPLC (RP-HPLC) is a common mode, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. ijsr.net The composition of the mobile phase, often a mixture of acetonitrile (B52724) or methanol (B129727) and water with additives like trifluoroacetic acid or a buffer, can be optimized to achieve good separation and peak shape. nih.gov HPLC methods can be developed to achieve high levels of purity, often exceeding 99%. tandfonline.com

Gas Chromatography (GC) is another powerful technique for purity assessment, particularly for volatile and thermally stable compounds like 2-(1-piperazinyl)pyrimidine. thermofisher.com In GC, the compound is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. When coupled with a mass spectrometer (GC-MS), it provides both separation and identification of the compound and any impurities. nih.gov GC-MS is particularly useful for identifying and quantifying residual byproducts from the synthesis process.

The choice between HPLC and GC depends on the specific analytical requirements, such as the nature of potential impurities and the desired sensitivity of the analysis. Both techniques, when properly validated, provide reliable and accurate data on the purity of 2-(1-piperazinyl)pyrimidine.

Table 3: Common Chromatographic Conditions for the Analysis of 2-(1-Piperazinyl)pyrimidine

| Technique | Column | Mobile Phase/Carrier Gas | Detection | Reference |

|---|---|---|---|---|

| HPLC | C18 | Acetonitrile/Water with 0.1% TFA | UV | |

| GC | - | - | MS | nih.gov |

Note: Specific conditions can vary depending on the analytical method and instrumentation.

Toxicological Profiles and Safety Assessment of 2 1 Piperazinyl Pyrimidine and Its Analogues

In Vitro and In Vivo Cytotoxicity Evaluations

Cytotoxicity assays are fundamental in early-stage drug discovery to determine a compound's potential to cause cell damage or death. These evaluations are critical for establishing a therapeutic window, where a compound is effective against its target (e.g., a virus or cancer cell) at concentrations that are not harmful to host cells.

Detailed research findings from in vitro studies have been conducted on various analogues of 2-(1-piperazinyl)pyrimidine. In the context of antiviral research against the Chikungunya virus (CHIKV), a key objective is to increase antiviral activity while decreasing cytotoxicity, thereby improving the selectivity index (SI). nih.gov For instance, the starting compound N-ethyl-6-methyl-2-(4-(4-fluorophenylsulfonyl)piperazine-1-yl)pyrimidine-4-amine (1) showed a 50% cytotoxic concentration (CC50) of 122 μM. nih.govacs.org Through structural optimization, an analogue, compound 6a, was developed which demonstrated a significantly improved cytotoxicity profile with a CC50 value of 260 μM, indicating it is less toxic to the cells used in the assay. nih.govacs.org Conversely, another analogue, 6b, proved to be more cytotoxic than the parent compound, with a CC50 of 69.3 μM. nih.govacs.org

In the realm of oncology, various piperazine-linked pyrimidine (B1678525) derivatives have been evaluated for their anticancer potential against a panel of human cancer cell lines. researchgate.netmdpi.com For example, novel homopiperazine-linked imidazo[1,2-a]pyrimidine (B1208166) derivatives were assessed for their in vitro cytotoxicity using the MTT assay. researchgate.net Compound 12 from this series was found to be potent against A549 lung cancer cells, with a half-maximal inhibitory concentration (IC50) of 4.14 µM. researchgate.net Another compound, 10c, showed an IC50 of 5.98 µM against the same cell line. researchgate.net Further studies on different series of imidazo[1,2-a]pyridine (B132010) derivatives linked to piperazine (B1678402) also revealed compounds with effective cytotoxic profiles against various cancer cell lines, including HepG2, HeLa, and MDA-MB-231. researchgate.net

Similarly, hybrids of 4-aminoquinoline (B48711) and pyrimidine tethered by a piperazine linker have been assessed for cytotoxicity against VERO cells as part of antiplasmodial drug discovery. nih.gov Many of these compounds were found to be non-cytotoxic up to the highest tested concentrations, which is a favorable characteristic for potential drug candidates. nih.gov

While in vitro data is crucial, in vivo assessments provide a more comprehensive picture of a compound's toxicity within a living organism. For certain piperazine-containing derivatives, in vivo studies in mouse models have shown significant antitumor activity without apparent toxic effects. tandfonline.com For example, compound 14, a piperazine-substituted derivative, was highlighted for its ability to inhibit tumor proliferation in an acute myeloid leukaemia (AML) mouse model without producing obvious toxicity. tandfonline.comnih.gov

Table 1: In Vitro Cytotoxicity of 2-(1-Piperazinyl)pyrimidine Analogues

| Compound ID | Compound Name/Class | Cell Line | Cytotoxicity Value (IC50/CC50) | Reference |

|---|---|---|---|---|

| 1 | N-ethyl-6-methyl-2-(4-(4-fluorophenylsulfonyl)piperazine-1-yl)pyrimidine-4-amine | Not Specified | CC50 = 122 µM | nih.gov, acs.org |

| 6a | Analogue of Compound 1 | Not Specified | CC50 = 260 µM | nih.gov, acs.org |

| 6b | Analogue of Compound 1 | Not Specified | CC50 = 69.3 µM | nih.gov, acs.org |

| 12 | Homopiperazine linked imidazo[1,2-a]pyrimidine derivative | A549 (Lung Cancer) | IC50 = 4.14 µM | researchgate.net |

| 10c | Homopiperazine linked imidazo[1,2-a]pyrimidine derivative | A549 (Lung Cancer) | IC50 = 5.98 µM | researchgate.net |

| 7h | (4-(2-(pyridin-2-yl)imidazo[1,2-a]pyridin-6-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone | HepG2 (Liver Cancer) | IC50 = 2.0 µM | researchgate.net |

| 7i | (3-fluorophenyl)(4-(2-(pyridin-2-yl)imidazo[1,2-a]pyridin-6-yl)piperazin-1-yl)methanone | HeLa (Cervical Cancer) | IC50 = 3.5 µM | researchgate.net |

General Safety Considerations in Preclinical Development

Preclinical safety programs for pyrimidine-based compounds typically involve both in vitro and in vivo studies. For example, some pyrimidine derivatives have been subjected to subacute toxicity studies in mice to assess their safety profiles. mdpi.com In one such study, a lead compound demonstrated a favorable safety profile with no acute toxicity observed in mice up to a maximum concentration of 2000 mg/kg. mdpi.com Another compound was noted to have acceptable toxicity in vivo even at a high oral dose of 800 mg/kg. mdpi.com These types of studies are essential for establishing a preliminary safety margin.

The safety data sheet for the parent compound, 2-(1-piperazinyl)pyrimidine, indicates that it is considered a corrosive material that can cause severe skin burns and eye damage, and it is harmful if swallowed. fishersci.co.uk However, it also notes that the toxicological properties have not been fully investigated, highlighting the necessity for detailed preclinical evaluation of any new analogue. fishersci.co.uk

Comprehensive preclinical toxicology studies in animal models, such as rats or monkeys, are standard practice. nih.govacs.org These often involve repeat-dose studies where the compound is administered for a specified duration (e.g., 14 or 28 days) to look for any adverse effects. nih.gov Assessments include monitoring clinical signs, body weight, food consumption, and conducting detailed analysis of blood chemistry, hematology, and histopathology of major organs and tissues upon completion of the study. nih.gov For instance, preclinical safety evaluations of inhaled therapeutics in monkeys have involved monitoring for inflammatory responses in the lungs and assessing immunogenicity through the development of anti-drug antibodies (ADAs). nih.gov Such findings are critical for determining whether a compound is safe enough to proceed into human clinical trials.

Medicinal Chemistry and Drug Discovery Perspectives of 2 1 Piperazinyl Pyrimidine

Role as a Privileged Scaffold and Pharmacophore in Drug Design

The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple biological targets, thus appearing frequently in successful drug molecules. tandfonline.com The 2-(1-piperazinyl)pyrimidine motif is a quintessential example of such a scaffold, valued for its inherent drug-like properties and synthetic tractability.

The piperazine (B1678402) ring itself is a versatile heterocycle, widely incorporated into drug candidates to modulate physicochemical properties such as aqueous solubility and basicity, which in turn influences pharmacokinetic profiles. tandfonline.comnih.gov When fused with a pyrimidine (B1678525) ring—a key component of nucleobases—the resulting hybrid exhibits a unique capacity for molecular recognition. The nitrogen atoms within both rings act as crucial hydrogen bond acceptors and donors, facilitating strong and specific interactions with biological targets. researchgate.net

Table 1: Examples of Marketed Drugs Containing the Pyrimidine-Piperazine Hybrid Scaffold

| Drug Name | Therapeutic Class | Primary Mechanism/Target |

| Imatinib | Anticancer | Tyrosine Kinase Inhibitor |

| Dasatinib | Anticancer | Tyrosine Kinase Inhibitor |

| Infigratinib | Anticancer | FGFR Kinase Inhibitor |

| Buspirone | Anxiolytic/Antidepressant | Serotonin (B10506) 5-HT1A Receptor Agonist |

| Gepirone | Anxiolytic/Antidepressant | Serotonin 5-HT1A Receptor Agonist |

| Ipsapirone | Anxiolytic/Antidepressant | Serotonin 5-HT1A Receptor Agonist |

| Sildenafil | Erectile Dysfunction | PDE5 Inhibitor |

| This table is based on information from reference researchgate.net. |

Scaffold Hopping and Bioisosteric Replacements in Pyrimidine-Piperazine Hybrids

The core structure of a drug molecule is a primary determinant of its biological activity and ADME (absorption, distribution, metabolism, and excretion) properties. Medicinal chemists employ strategies like scaffold hopping and bioisosteric replacement to navigate chemical space, seeking novel compounds with improved therapeutic profiles. nih.govnih.gov

Scaffold hopping involves the replacement of a central molecular core with a functionally equivalent but structurally distinct scaffold to identify new drug candidates, often with different intellectual property profiles. nih.gov For instance, researchers have successfully replaced an indazole ring with a pyrimidine scaffold to develop novel and potent inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1). nih.gov Similarly, the 1H-pyrazolo[3,4-d]pyrimidine scaffold has been "hopped" to a pyrido[3,2-d]pyrimidine (B1256433) core to generate dual inhibitors of ERK and PI3K kinases. rsc.org This approach allows for the diversification of chemical matter while retaining the key interactions necessary for biological function.

Bioisosteric replacement is a more targeted strategy where a specific substituent or functional group is exchanged for another with similar physical or chemical properties to enhance potency, selectivity, or metabolic stability. nih.gov The piperazine ring in the 2-(1-piperazinyl)pyrimidine scaffold, while beneficial, can be a site of metabolic liability. researchgate.net To address this, bioisosteric replacements are often explored. A notable example is the substitution of the piperazine ring with an aminopiperidine moiety in a series of dopamine (B1211576) transporter (DAT) inhibitors, which led to significantly improved metabolic stability. researchgate.net Other replacements have included exchanging piperazine for a dipyrrolidine group in the development of HIV-1 inhibitors. nih.gov The pyrimidine ring itself can also be considered a bioisostere for other aromatic systems, like a phenyl group, further expanding its utility in drug design. mdpi.com

Table 2: Selected Examples of Bioisosteric Replacements in Drug Discovery

| Original Moiety | Bioisosteric Replacement | Therapeutic Area / Target | Outcome | Reference(s) |

| Piperazine | Aminopiperidine | Dopamine Transporter (DAT) Inhibitors | Improved metabolic stability | researchgate.net |

| Piperazine | Dipyrrolidine | HIV-1 Entry Inhibitors | Viable replacement for further optimization | nih.gov |

| Amide Bond | 1,2,4-Oxadiazole | CB1 Agonists | Retained potency, improved metabolic stability | nih.gov |

| Phenyl Group | Bicyclo[1.1.1]pentane (BCP) | Antimalarials | Maintained potency, improved metabolic properties | acs.org |

Rational Drug Design Approaches Leveraging 2-(1-Piperazinyl)pyrimidine Core

Rational drug design utilizes the three-dimensional structure of a biological target to design molecules that are likely to bind to it with high affinity and selectivity. The 2-(1-piperazinyl)pyrimidine core serves as an excellent starting point for such structure-based design efforts.

By understanding the key binding interactions of a lead compound, chemists can systematically modify the scaffold to optimize its properties. For example, in the development of novel inhibitors for phosphoinositide 3-kinase delta (PI3Kδ), a target for inflammatory diseases, researchers started with a pyrazolo[1,5-a]pyrimidine (B1248293) core. nih.gov Guided by computational docking studies, they explored various substituents at the C(2) and C(5) positions. The docking models revealed crucial hydrogen bonds between the morpholine (B109124) part of the molecule and the Val-828 residue in the kinase hinge region, directing the synthesis of highly potent and selective inhibitors. nih.gov

Table 3: Examples of Rationally Designed Pyrimidine-Piperazine Derivatives

| Derivative Class | Biological Target | Therapeutic Goal | Design Strategy | Reference(s) |

| Pyrazolo[1,5-a]pyrimidine Derivatives | PI3Kδ | Anti-inflammatory | Structure-based design guided by docking to optimize substituents for enhanced potency and selectivity. | nih.gov |

| Pyrimidine-Linked Linezolid | Bacterial Ribosome | Antibacterial | Hypothesis-driven design to improve hydrogen bonding and permeability. | nih.gov |

| Arylpiperazine-pyrimidine Carboxamides | 5-HT2A, 5-HT2C, SERT | Antidepressant | Multi-target approach to create a compound with a broader mechanism of action. | bohrium.com |

| Piperidin-4-amine Linked Pyrimidines | Undisclosed (Cancer) | Anticancer | Design of hybrid molecules guided by molecular docking simulations to improve potency against cancer cell lines. | researchgate.net |

Future Directions in Pyrimidine-Piperazine Based Therapeutic Development

The future for therapeutics based on the 2-(1-piperazinyl)pyrimidine scaffold appears robust and promising. The market for pyrimidine-piperazine compounds is projected to experience significant growth, driven by their expanding applications in high-need therapeutic areas such as oncology, virology, and central nervous system disorders. growthmarketreports.comdatastringconsulting.com

Several key trends are expected to shape the future of this chemical class:

Expansion into New Therapeutic Areas: While already established in cancer and CNS treatments, the versatility of the scaffold is being explored in emerging fields like immunotherapy and personalized medicine. growthmarketreports.com The urgent need for new antimicrobial agents to combat rising drug resistance also presents a major opportunity for the development of innovative pyrimidine-piperazine-based drugs. growthmarketreports.com

Targeting Complex Diseases: The scaffold is well-suited for developing multi-target ligands, which can be advantageous in treating complex diseases like cancer or neurodegenerative disorders where multiple pathways are dysregulated.

Kinase Inhibitor Development: The pyrimidine core is a mainstay in kinase inhibitor design. Future research will continue to focus on developing next-generation inhibitors with greater selectivity and the ability to overcome resistance mutations.

Advanced Drug Delivery and Formulation: As new pyrimidine-piperazine candidates are discovered, focus will also shift towards optimizing their delivery to enhance efficacy and patient compliance.

The inherent "drug-likeness" of the scaffold, combined with the ease of synthetic modification at multiple positions on both the pyrimidine and piperazine rings, ensures that it will remain a highly attractive and versatile starting point for medicinal chemists. mdpi.comresearchgate.net The continued exploration of this privileged structure will undoubtedly lead to the discovery of new and improved medicines to address unmet medical needs.

Q & A

Q. What are the recommended synthetic routes for 2-(1-Piperazinyl)pyrimidine in laboratory settings?

Answer: The compound is typically synthesized via two primary methods:

- Palladium-catalyzed C-N coupling : A Pd-based catalyst (e.g., Pd(CH₃CN)Cl₂) facilitates the reaction between 2-chloropyrimidine and piperazine derivatives under inert conditions. This method achieves moderate yields (50–70%) and requires optimization of solvent polarity and temperature .

- Nucleophilic Aromatic Substitution (SNAr) : Direct reaction of 2-chloropyrimidine with piperazine in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–100°C). Fluorinated additives may enhance reaction efficiency .

Q. Key Parameters for Optimization :

| Parameter | Impact on Yield/Selectivity |

|---|---|

| Catalyst loading | Higher Pd concentrations improve kinetics but increase cost |

| Solvent polarity | Polar solvents (e.g., DMF) favor SNAr mechanisms |

| Reaction temperature | 80–100°C optimal for SNAr; lower temps for Pd catalysis |

Q. What safety protocols are critical when handling 2-(1-Piperazinyl)pyrimidine?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves (JIS T 8116), chemical safety goggles (JIS T 8147), and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation risks (H335: respiratory irritation) .

- First Aid : For skin contact, rinse immediately with water for 15 minutes; for eye exposure, use eyewash stations .

Q. Which analytical techniques are essential for characterizing 2-(1-Piperazinyl)pyrimidine and its derivatives?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms structural integrity (e.g., piperazine ring protons at δ 2.5–3.5 ppm) .

- Mass Spectrometry (MS) : ESI-MS or GC-MS validates molecular weight (m/z 164.21 for base compound) .

- Purity Analysis : GC or HPLC with UV detection (>98% purity threshold for pharmacological studies) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of 2-(1-Piperazinyl)pyrimidine derivatives for CNS targets?

Answer:

- Substituent Effects : Introducing electron-withdrawing groups (e.g., thiophene) at the pyrimidine 4- or 6-position enhances 5-HT₂A receptor affinity. For example, 2-(N-Methylpiperazino)-4,6-di(2-thienyl)pyrimidine shows 50× selectivity for 5-HT₂A over 5-HT₁A receptors .

- Topographical Modifications : Planar aromatic systems (e.g., benzodioxole) improve blood-brain barrier penetration, as seen in piribedil (anti-Parkinsonian drug) .

Q. SAR Table :

| Derivative | Receptor Affinity (Ki, nM) | Selectivity Ratio (5-HT₂A/5-HT₁A) |

|---|---|---|

| Base compound | 500 | 1.0 |

| 4,6-Di(thienyl) substitution | 10 | 50.0 |

| Benzodioxole conjugate | 200 | 2.5 |

Q. What strategies improve synthetic yields of 2-(1-Piperazinyl)pyrimidine derivatives?

Answer:

- Catalyst Screening : Pd-NHC complexes (e.g., PEPPSI-type) reduce side reactions in C-N coupling .

- Microwave-Assisted Synthesis : Reduces reaction time by 60% (e.g., 30 minutes at 120°C) while maintaining >90% yield .

- Solvent Optimization : Tetrahydrofuran (THF) with 10% H₂O increases SNAr reactivity by stabilizing transition states .

Q. How is 2-(1-Piperazinyl)pyrimidine utilized in high-throughput screening (HTS) libraries?

Answer:

- Pharmacophore Role : Serves as a core scaffold in HTS libraries targeting GPCRs (e.g., 5-HT receptors) and kinase inhibitors. Its piperazine-pyrimidine motif enables modular derivatization .

- Case Study : In TargetMol’s bioactive compound library, it is listed as a precursor for buspirone impurities, aiding in metabolic pathway studies .

Q. What methodologies address impurity profiling in 2-(1-Piperazinyl)pyrimidine synthesis?

Answer:

Q. How do computational approaches enhance the design of 2-(1-Piperazinyl)pyrimidine-based therapeutics?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。